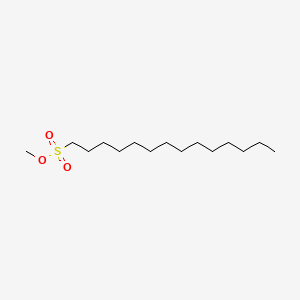
Perfluoroheptane
Vue d'ensemble
Description
Perfluoroheptane, also known as Hexadecafluoroheptane, is a perfluorocarbon . It is hydrophobic (water-insoluble) and oleophobic (oil-insoluble) . It is used in the deacidification of paper as a medium carrying powdered magnesium oxide .
Molecular Structure Analysis
Perfluoroheptane has a chemical formula of C7F16 . It is usually referred to as n-perfluoroheptane, indicating that it is a straight-chain molecule . The InChI key for Perfluoroheptane is LGUZHRODIJCVOC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Perfluoroheptane is a clear liquid with a molar mass of 388.051 g·mol −1 . It has a density of 1.706 g/cm 3 and a boiling point of 8082°C . It is hydrophobic and oleophobic .Applications De Recherche Scientifique
Industrial and Consumer Products
Perfluorinated compounds (PFCs), including Perfluoroheptane, have found a wide use in industrial products and processes and in a vast array of consumer products . These compounds are intermediates or additives in the synthesis of certain fluorine compounds or their decomposition products . They are commonly used in consumer products as stain/water/grease repellents in carpets and clothing or in cooking utensils as nonstick coatings .
Environmental Persistence
Due to the strength of the carbon/fluorine bond, PFCs are chemically very stable and are highly resistant to biological degradation . This makes them persistent in the environment . They can bioaccumulate and also undergo biomagnification .
Toxicology
Numerous publications allude to the negative effects of PFCs on human health . The most sensitive target organs for repetitive oral application of PFOS (a type of PFC) over a period of 4 weeks to 2 years in rats and cynomolgus monkeys were the liver and thyroid .
Environmental Distribution
PFCs, including Perfluoroheptane, have been found to be ubiquitous environmental contaminants, present from the far Arctic reaches of the planet to urban rainwater . They can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood .
Bioaccumulation
These compounds can bioaccumulate and also undergo biomagnification . They can be taken up by biota, but largely migrating to the oceans and marine sediments in the long term .
Environmental Monitoring
PFCs have been synthesized for more than 50 years and are used in numerous industrial and consumer products . Monitoring studies have been implemented, but the adverse outcomes to ecological and human health, particularly of replacement PFCs, remain largely unknown .
Safety and Hazards
Mécanisme D'action
Target of Action
Perfluoroheptane (C7F16), usually referring to the straight chain molecule called n-perfluoroheptane, is a perfluorocarbon . It is hydrophobic (water-insoluble) and oleophobic (oil-insoluble) .
Mode of Action
It is known that perfluorinated compounds (pfcs), a class of compounds to which perfluoroheptane belongs, can induce a wide range of adverse health effects, including hepatotoxicity, developmental toxicity, and immunotoxicity . In rodents, some PFCs have shown hepatic accumulation where they cause hepatomegaly and steatosis .
Biochemical Pathways
Some pfcs are known to affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
Pfcs are known for their persistence in the environment due to their resistance to biological degradation . They can bioaccumulate and undergo biomagnification .
Result of Action
Some pfcs have been associated with hepatomegaly and steatosis in rodents . These effects are likely due to the disruption of normal lipid metabolism .
Action Environment
Perfluoroheptane, like other PFCs, is highly resistant to degradation and can persist in various environments . It can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . Environmental factors such as the presence of other chemicals and the physical properties of the environment may influence the action, efficacy, and stability of Perfluoroheptane.
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUZHRODIJCVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052019 | |
| Record name | Perfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Perfluoroheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
76.4 [mmHg] | |
| Record name | Perfluoroheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Perfluoroheptane | |
CAS RN |
335-57-9 | |
| Record name | Perfluoroheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERFLUOROHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23ZVD1P1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Perfluoroheptane has the molecular formula C7F16 and a molecular weight of 388.04 g/mol.
A: Yes, researchers have used various spectroscopic techniques to study perfluoroheptane. For example, ultraviolet absorption bands of perfluoroheptane have been measured and compared to those of n-heptane, revealing smaller solvent shifts for perfluoroheptane relative to the gas phase. [] Additionally, researchers have investigated the sound velocity and attenuation of perfluoroheptane using photoacoustic methods over a frequency range of 100-1000 MHz. []
A: Perfluoroheptane exhibits high thermal and chemical stability, exceeding that of hydrocarbons. [] This stability stems from the strength of the carbon-fluorine bond.
ANone: Due to its inert nature and stability, perfluoroheptane is employed in various applications, including:
- Drug delivery: It serves as a component in emulsions for aerosol drug delivery, particularly to the lungs, due to its relatively high vapor pressure and ability to enhance drug solubility. []
- Ophthalmology: Perfluoroheptane is used in retinal surgery to unfold the retina due to its suitable boiling point and low viscosity. []
- Cooling systems: Its dielectric properties and thermal stability make it suitable for use in specialized cooling systems, such as those employed in the Tokamak Fusion Test Reactor (TFTR) at the Princeton Plasma Physics Laboratory. []
A: Yes, perfluoroheptane can be loaded into the interior cavity of hollow gold nanoshells (HGNs). [] This is achieved by utilizing a mixture of tetradecanol and perfluoroheptane, allowing the tetradecanol to solidify and trap the perfluoroheptane within the nanoshells.
ANone: Incorporating perfluoroheptane into HGNs offers several advantages:
- Reduced nanobubble threshold flux: The presence of perfluoroheptane lowers the energy threshold for nanobubble formation and liposome rupture when the HGNs absorb near-infrared light. This is attributed to the lower spinodal temperature and heat capacity of perfluoroheptane compared to water. []
- Controlled drug release: Perfluoroheptane-loaded HGNs can be linked to liposomes containing therapeutic agents. Upon laser irradiation, the vaporization of perfluoroheptane triggers nanobubble formation, leading to controlled drug release from the liposomes. []
ANone: Yes, perfluoroheptane has been extensively studied in binary liquid mixtures to understand its phase behavior.
A: Perfluoroheptane exhibits unusual surface tension behavior in binary mixtures with certain hydrocarbons. Unlike usual mixtures where the more volatile component has lower surface tension, perfluoroheptane, despite being less volatile, can have a lower surface tension than the hydrocarbon component. [] This behavior leads to unique horizontal inflections in surface tension versus composition curves.
ANone: Some examples include:
- Perfluoroheptane and iso-octane: This mixture exhibits a liquid-liquid coexistence curve with a critical point, typical of partially miscible liquids. The critical opalescence of this mixture has been investigated using light and small-angle X-ray scattering. [] Additionally, the heat capacity of this mixture near its upper critical consolute point was measured using an adiabatic calorimeter. []
- Perfluoroheptane and carbon tetrachloride: This mixture also exhibits a liquid-liquid coexistence curve and has been used to study critical phenomena in binary fluids. Researchers measured the refractive index as a function of temperature to determine the coexistence curve and critical exponent. []
A: While perfluoroheptane itself might have limited environmental persistence, it can be a precursor to more persistent perfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA). []
A: Studies have shown that 8:2 fluorotelomer alcohol (8:2 FTOH), which can degrade to perfluoroheptane, undergoes biotransformation in soil under various redox conditions. [, ]
- Nitrate-reducing conditions: 8:2 FTOH biotransforms relatively quickly, producing 7:2 secondary fluorotelomer alcohol (7:2 sFTOH), PFOA, and novel compounds like 1H-perfluoroheptane and 3-F-7:3 acid. []
- Sulfate- and iron-reducing conditions: Biotransformation is much slower, with a significant portion of 8:2 FTOH remaining after extended periods. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] ester](/img/structure/B1218506.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)

![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)
![2-(3-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)



